Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate
CAS No.: 2377031-31-5
Cat. No.: VC4863531
Molecular Formula: C16H23ClN4O3
Molecular Weight: 354.84
* For research use only. Not for human or veterinary use.
![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate - 2377031-31-5](/images/structure/VC4863531.png)
Specification
CAS No. | 2377031-31-5 |
---|---|
Molecular Formula | C16H23ClN4O3 |
Molecular Weight | 354.84 |
IUPAC Name | tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-9-7-11(8-10-21)20(4)14(22)12-5-6-13(17)19-18-12/h5-6,11H,7-10H2,1-4H3 |
Standard InChI Key | OSBHATZXJZKLDK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2=NN=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates a piperidine ring, a six-membered amine heterocycle, substituted at the 1-position with a tert-butyl carbamate group and at the 4-position with a methylamino bridge connected to a 6-chloropyridazine-3-carbonyl group. The tert-butyl carbamate (Boc) serves as a protective group for the piperidine amine, a common strategy in organic synthesis to prevent unwanted side reactions during multi-step syntheses .
Spectroscopic Data
Key spectral features include:
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Infrared (IR): Peaks corresponding to the carbonyl stretch (~1700 cm) of the carbamate and pyridazine groups, and N-H stretches (~3300 cm) from the methylamino linkage .
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NMR: The tert-butyl group typically appears as a singlet near δ 1.4 ppm in H NMR, while the piperidine protons resonate between δ 1.5–3.5 ppm. The 6-chloropyridazine ring protons are expected as doublets in the aromatic region (δ 7.5–8.5 ppm) .
Synthetic Pathways and Optimization
The synthesis of this compound likely involves multi-step reactions, leveraging protective group strategies and coupling methodologies.
Precursor Preparation
A critical intermediate is tert-butyl 6-chloropyridazine-3-carboxylate (Ambeed product 1340506-55-9), which can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions . Alternatively, tert-butyl 4-(methylamino)piperidine-1-carboxylate may serve as the amine component, prepared via reductive amination of piperidine derivatives .
Amide Bond Formation
Coupling the pyridazine carboxylic acid with the methylamino-piperidine derivative is achieved using activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), as demonstrated in chromone derivatives . This method minimizes racemization and enhances yield compared to traditional acyl chloride routes.
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Carboxylate hydrolysis | NaOH/HO, 80°C | 85% | |
Amide coupling | EDC, HOBt, CHCl, rt | 72% | |
Boc deprotection | TFA/DCM, 0°C | 90% |
Challenges and Alternatives
Physicochemical Properties and Stability
The tert-butyl group enhances solubility in organic solvents (e.g., DCM, DMF), while the chloropyridazine ring contributes to moderate polarity. The compound is expected to exhibit:
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